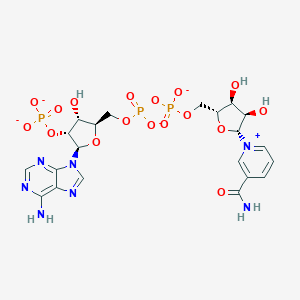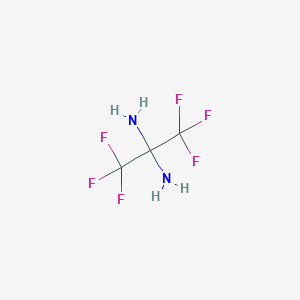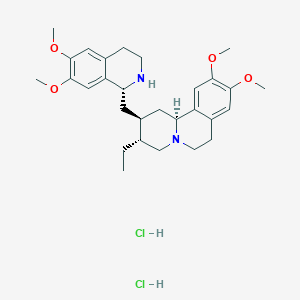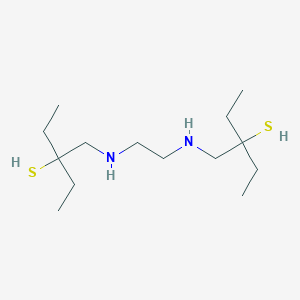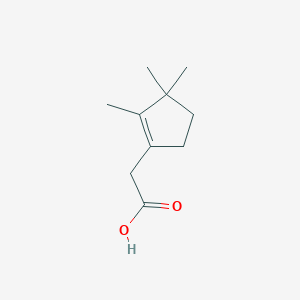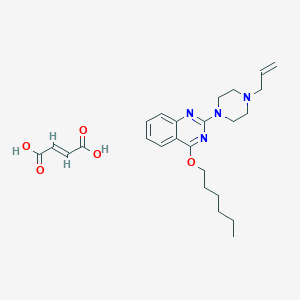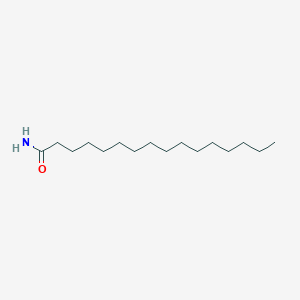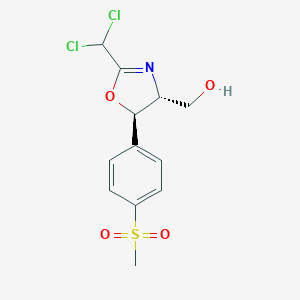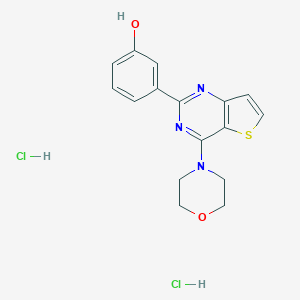
PI3-Kinase-alpha-Inhibitor 2 (Hydrochlorid)
Übersicht
Beschreibung
PI3-Kinase alpha Inhibitor 2 is a selective inhibitor of PI3K p110α . It has a molecular formula of C16H15N3O2S . It is selective for p110α over p110β, p110γ, and PI3K C2β .
Synthesis Analysis
The synthesis of PI3-Kinase alpha Inhibitor 2 involves complex biochemical processes . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .
Molecular Structure Analysis
The molecular structure of PI3-Kinase alpha Inhibitor 2 is represented by the formula C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da .
Chemical Reactions Analysis
The chemical reactions involving PI3-Kinase alpha Inhibitor 2 are complex and involve multiple steps . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .
Physical and Chemical Properties Analysis
PI3-Kinase alpha Inhibitor 2 has a molecular formula of C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da . It is supplied as a crystalline solid .
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
PI3-Kinase-alpha-Inhibitor 2: wurde als potenzielles Therapeutikum für die Behandlung von Krebs identifiziert. Der PI3K-Signalweg ist einer der am häufigsten aktivierten Signalwege bei menschlichen Krebserkrankungen und betrifft fast 50 % der bösartigen Tumoren . Inhibitoren, die auf diesen Signalweg abzielen, können bei der Behandlung der Tumorentstehung und Arzneimittelresistenz helfen. Die Fähigkeit der Verbindung, selektiv die PI3Kα-Isoform zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Präzisionsmedizin in der Onkologie, insbesondere bei Krebserkrankungen mit PIK3CA-Mutationen .
Überwindung der Arzneimittelresistenz
Die Dysregulation der PI3Kα-Signalgebung ist häufig mit Arzneimittelresistenz in der Krebstherapie verbunden. Durch die spezifische Hemmung der PI3Kα-Isoform kann PI3-Kinase-alpha-Inhibitor 2 dazu beitragen, die Resistenz gegen andere Krebsmedikamente zu überwinden. Dies könnte zu verbesserten Ergebnissen bei Behandlungen führen, bei denen sich aufgrund von Mutationen im PIK3CA-Gen oder der Unterdrückung des Tumorsuppressors PTEN eine Resistenz entwickelt hat .
Gezielte Therapie bei Brustkrebs
Die FDA hat Medikamente zur Behandlung von Brustkrebs zugelassen, die auf den PI3Kα-Signalweg abzielen. PI3-Kinase-alpha-Inhibitor 2 könnte Teil einer neuen Welle gezielter Therapien sein, die im Vergleich zur traditionellen Chemotherapie mehr Spezifität und weniger Nebenwirkungen bieten. Seine hohe Selektivität für die PI3Kα-Isoform macht sie zu einem wertvollen Werkzeug für die Entwicklung von Behandlungen für Brustkrebspatienten mit bestimmten genetischen Profilen .
Pharmakophor-Modellierung
PI3-Kinase-alpha-Inhibitor 2: kann als Modellverbindung für die Pharmakophor-Modellierung in der Medikamentenentwicklung dienen. Durch das Verständnis der Struktur-Wirkungs-Beziehung können Forscher neue Verbindungen entwickeln, die die Fähigkeit zur Hemmung der PI3Kα-Isoform imitieren. Dies kann zur Entdeckung neuer Medikamente mit verbesserten Wirksamkeit und Sicherheitsprofilen für verschiedene Krankheiten führen .
Entzündliche Erkrankungen
Der PI3K-Signalweg ist auch an der Regulation von Immunreaktionen beteiligt. PI3-Kinase-alpha-Inhibitor 2 könnte als Behandlung für entzündliche Erkrankungen untersucht werden, indem die Aktivität von Immunzellen moduliert wird. Seine hemmende Wirkung auf die PI3Kα-Isoform könnte bei Erkrankungen helfen, bei denen der PI3K/Akt-Signalweg überaktiv ist, wie z. B. bei bestimmten Autoimmunerkrankungen .
Leukämie
Da die PI3Kδ-Isoform hauptsächlich in hämatopoetischen Zellen exprimiert wird, könnten Inhibitoren wie PI3-Kinase-alpha-Inhibitor 2, die auf die PI3Kα-Isoform abzielen, Auswirkungen auf die Behandlung von Leukämie haben. Durch die Hemmung eines Signalwegs, der die Proliferation von Krebszellen fördert, kann er eine therapeutische Strategie für Blutkrebs bieten, bei dem der PI3K/Akt-Signalweg dysreguliert ist .
Wirkmechanismus
Target of Action
The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .
Biochemical Pathways
The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .
Pharmacokinetics
The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .
Result of Action
The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology . This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors .
Cellular Effects
The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions .
Molecular Mechanism
The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies .
Metabolic Pathways
PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism .
Subcellular Localization
It is known that PI3K enzymes are integral in lipid signaling and membrane trafficking to mediate a wide variety of cellular processes .
Eigenschaften
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXNMUJNQUDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




